Superior Fibrosis Regression in CHB-Associated Liver Fibrosis: Phase 3 Placebo-Controlled Data
Hydronidone demonstrated a statistically significant and clinically meaningful improvement in fibrosis regression compared to placebo in a pivotal 52-week Phase 3 trial (NCT05115942) involving CHB patients with significant liver fibrosis (Ishak ≥3). The primary endpoint—≥1-stage Ishak fibrosis regression—was achieved by 52.85% of patients receiving Hydronidone (270 mg/day + entecavir) versus 29.84% in the placebo group (p=0.0002) [1].
| Evidence Dimension | ≥1-stage Ishak fibrosis regression at Week 52 |
|---|---|
| Target Compound Data | 52.85% (65/123 patients) |
| Comparator Or Baseline | Placebo: 29.84% (37/124 patients) |
| Quantified Difference | Absolute improvement: +23.01% (p=0.0002) |
| Conditions | 52-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial; 44 centers in China; patients with CHB-associated liver fibrosis (Ishak ≥3); Hydronidone 270 mg/day + entecavir 0.5 mg/day |
Why This Matters
This represents the first pivotal Phase 3 evidence of a statistically significant fibrosis regression benefit for an antifibrotic agent in CHB-associated liver fibrosis, a condition with no approved therapies.
- [1] Gyre Therapeutics. (2025). Hydronidone Phase 3 Results Review. May 22, 2025. View Source
